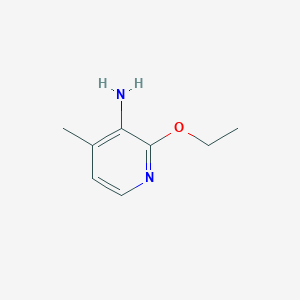

2-Ethoxy-4-methylpyridin-3-amine

Description

The exact mass of the compound this compound is 152.094963011 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTLLLOTSLBNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734743 | |

| Record name | 2-Ethoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342782-48-2 | |

| Record name | 2-Ethoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Ethoxy-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Ethoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document compiles information from closely related analogs and established chemical principles to offer a robust predictive profile. The guide covers proposed synthetic routes, estimated physicochemical and spectroscopic properties, and contextual biological significance based on the broader class of aminopyridines. All quantitative data is presented in structured tables for clarity, and a detailed synthetic workflow is visualized.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, make it a privileged structure in drug design. Aminopyridines, in particular, have garnered significant attention for their diverse biological activities, including their roles as potassium channel blockers and their potential in treating neurological disorders.[1][2][3] This guide focuses on the specific, yet sparsely documented, isomer this compound, providing a foundational understanding for researchers interested in its synthesis and potential applications.

Chemical Identity and Estimated Physicochemical Properties

Table 1: Chemical Identifiers and Estimated Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 2-Amino-4-methylpyridine[4] | 2-Ethoxypyridine[5] | 3-Aminopyridine[6] |

| IUPAC Name | This compound | 4-Methylpyridin-2-amine | 2-Ethoxypyridine | Pyridin-3-amine |

| Molecular Formula | C₈H₁₂N₂O | C₆H₈N₂ | C₇H₉NO | C₅H₆N₂ |

| Molecular Weight | 152.19 g/mol | 108.14 g/mol | 123.15 g/mol | 94.12 g/mol |

| CAS Number | Not available | 695-34-1 | 14529-53-4 | 462-08-8 |

| Appearance | Estimated to be a solid at room temperature | White to light yellow flakes or crystals | Liquid | Colorless solid |

| Melting Point | Estimated: 70-90 °C | 96-99 °C | -41.6 °C (Boiling Point) | 65 °C |

| Boiling Point | Estimated: >230 °C | 230 °C | 115.2 °C | 248 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Freely soluble in DMF, water, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | Soluble in water | Soluble in water, alcohol, and benzene. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be designed starting from the commercially available 2-chloro-4-methyl-3-nitropyridine. The synthesis involves two key transformations: a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies for Analogous Key Experiments

The following protocols are for analogous reactions and can be adapted by a skilled synthetic chemist for the preparation of this compound.

Step 1: Nucleophilic Aromatic Substitution (Analogous Protocol)

This protocol is based on the reaction of a chloropyridine with sodium ethoxide.[7]

-

Reaction: 2-Chloro-4-methyl-3-nitropyridine to 2-Ethoxy-4-methyl-3-nitropyridine.

-

Reagents and Equipment:

-

2-Chloro-4-methyl-3-nitropyridine

-

Sodium metal

-

Anhydrous ethanol

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol to generate sodium ethoxide in situ.

-

To this solution, add 2-chloro-4-methyl-3-nitropyridine (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Ethoxy-4-methyl-3-nitropyridine.

-

Step 2: Reduction of the Nitro Group (Analogous Protocol)

This protocol describes a typical reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation.[8]

-

Reaction: 2-Ethoxy-4-methyl-3-nitropyridine to this compound.

-

Reagents and Equipment:

-

2-Ethoxy-4-methyl-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

-

Celite for filtration

-

-

Procedure:

-

Dissolve 2-Ethoxy-4-methyl-3-nitropyridine in a suitable solvent like methanol or ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and flush it with hydrogen gas several times.

-

Stir the suspension at room temperature under a hydrogen atmosphere (1 atm or higher, depending on the apparatus) until the reaction is complete (monitored by TLC).

-

Upon completion, carefully vent the hydrogen and flush the system with an inert gas.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography to yield pure this compound.

-

Estimated Spectroscopic Data

The following tables provide estimated spectroscopic data for this compound based on the analysis of related compounds.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | Estimated ¹H NMR (in CDCl₃) | Estimated ¹³C NMR (in CDCl₃) | Reference Data: 2-Ethoxypyridine (¹H & ¹³C NMR)[5][9] | Reference Data: 4-Methyl-3-aminopyridine (¹H & ¹³C NMR) |

| Pyridine-H5 | ~7.8-8.0 (d) | ~145-148 | H-6: ~8.1 (ddd); C-6: ~146.7 | H-2: ~8.0 (s) |

| Pyridine-H6 | ~6.7-6.9 (d) | ~110-113 | H-3: ~6.7 (d); C-3: ~111.0 | H-5: ~7.0 (d) |

| -OCH₂CH₃ | ~4.3-4.5 (q) | ~62-65 | -OCH₂-: ~4.3 (q); -OCH₂-: ~61.4 | - |

| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 | -CH₃: ~1.4 (t); -CH₃: ~14.7 | - |

| Pyridine-CH₃ | ~2.2-2.4 (s) | ~18-21 | - | -CH₃: ~2.1 (s) |

| -NH₂ | ~3.5-4.5 (br s) | - | - | -NH₂: ~3.6 (br s) |

| Pyridine-C2 | - | ~160-163 | C-2: ~163.6 | C-2: ~140.0 |

| Pyridine-C3 | - | ~120-123 | C-5: ~116.8 | C-3: ~136.0 |

| Pyridine-C4 | - | ~148-151 | C-4: ~138.9 | C-4: ~145.0 |

Table 3: Estimated Key FTIR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Estimated Key Peaks/Fragments | Reference Data and Interpretation |

| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine)~3050-3000 (Aromatic C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1620-1580 (N-H bend)~1600, ~1500 (C=C and C=N ring stretch)~1250-1200 (Ar-O stretch)~1100-1000 (C-O stretch) | The presence of two N-H stretching bands is characteristic of a primary amine.[10] The aromatic and aliphatic C-H stretches are expected in their typical regions. The Ar-O and C-O stretching frequencies are characteristic of the ethoxy group.[11] |

| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 152Key Fragments: 137 ([M-CH₃]⁺)123 ([M-C₂H₅]⁺ or [M-NH₂-H]⁺)108 ([M-C₂H₄O]⁺)94 ([M-C₂H₅O-H]⁺) | The molecular ion peak is expected at m/z 152. Common fragmentation pathways for ethoxy pyridines include the loss of an ethyl radical (M-29) or ethylene (M-28).[5] For aminopyridines, alpha-cleavage is common.[12] Fragmentation of the pyridine ring itself is also expected. |

Biological Activity Context

While no specific biological activities have been reported for this compound, the broader class of aminopyridines exhibits a wide range of pharmacological effects.

-

Potassium Channel Blockade: Many aminopyridines are known to block voltage-gated potassium channels. This mechanism is the basis for the therapeutic use of 4-aminopyridine (dalfampridine) in improving walking in patients with multiple sclerosis.[2][3]

-

Drug Discovery Scaffold: The 2-aminopyridine moiety is a versatile scaffold in drug discovery, appearing in a variety of pharmacologically active compounds.[13]

-

Enzyme Inhibition: Certain aminopyridine derivatives have been shown to be potent inhibitors of enzymes such as nitric oxide synthase (NOS).[1]

Given these precedents, this compound represents a novel scaffold that could be explored for its potential to modulate various biological targets. Its unique substitution pattern may offer advantages in terms of selectivity, potency, and pharmacokinetic properties compared to other aminopyridine isomers.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the fundamental properties of this compound. By leveraging data from analogous compounds and established principles of organic chemistry, a plausible synthetic route has been proposed, and its key physicochemical and spectroscopic characteristics have been estimated. While direct experimental validation is required, this guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the synthesis, characterization, and potential biological evaluation of this intriguing molecule. The structural novelty of this compound within the well-established class of aminopyridines suggests that it is a promising candidate for further investigation in medicinal chemistry.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Ethoxy-4-methylpyridin-3-amine: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Ethoxy-4-methylpyridin-3-amine is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview based on the analysis of structurally related compounds and established principles of pyridine chemistry. All proposed methodologies and predicted properties require experimental verification.

Chemical Structure and Properties

This compound is a substituted pyridine with an ethoxy group at the 2-position, an amino group at the 3-position, and a methyl group at the 4-position. Its structure combines features of an aminopyridine and an alkoxypyridine, suggesting potential for diverse chemical reactivity and biological activity.

Chemical Structure:

(Note: An illustrative structure is provided. The exact IUPAC name is this compound)

Predicted Physicochemical Properties:

A summary of predicted and known properties of the core components is presented below. These values are estimations and should be confirmed through experimental analysis.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C8H12N2O | - |

| Molecular Weight | 152.19 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy to similar aminopyridines |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water. | General properties of substituted pyridines |

| pKa (of the amino group) | Estimated to be in the range of 4-6 | Influence of electron-donating ethoxy and methyl groups, and electron-withdrawing pyridine ring |

| CAS Number | Not readily available in public databases | - |

Potential Synthesis Routes

While a direct, published synthesis for this compound is not available, a plausible synthetic strategy can be devised by combining known methods for the synthesis of its constituent parts: 3-amino-4-methylpyridine and 2-ethoxypyridine. A potential precursor, 2-Ethoxy-4-methylpyridine-3-boronic acid, is commercially available, which could simplify the synthesis of the target amine.[1]

Proposed Synthetic Pathway:

A hypothetical two-step synthesis is proposed, starting from the commercially available 2-Ethoxy-4-methylpyridine-3-boronic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is adapted from a method used for the synthesis of 3-amino-4-methylpyridine from the corresponding boronic acid.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-Ethoxy-4-methylpyridine-3-boronic acid (1 equivalent).

-

Reagents: Add a suitable solvent (e.g., methanol/water mixture) and an ammonia source, such as an inorganic amide (e.g., ammonium acetate or aqueous ammonia, 5-10 equivalents).[2][3]

-

Catalyst: Introduce a metal oxide catalyst, for example, copper(I) oxide or cobalt(II) oxide (0.1 equivalents).[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound.

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Analytical Workflow:

Caption: General workflow for the synthesis and analysis.

Expected Analytical Data:

| Technique | Expected Observations |

| 1H NMR | - Aromatic protons on the pyridine ring. - A quartet and a triplet for the ethoxy group. - A singlet for the methyl group. - A broad singlet for the amino group protons. |

| 13C NMR | - Distinct signals for the carbon atoms of the pyridine ring. - Signals for the ethoxy and methyl carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (C8H12N2O, M.W. 152.19). |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | - N-H stretching vibrations for the primary amine. - C-O stretching for the ether linkage. - C-H stretching for the alkyl groups. - Aromatic C=C and C=N stretching vibrations. |

Detailed Experimental Protocols for Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). 1H, 13C, and various 2D NMR spectra (COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed to determine the exact mass and confirm the elemental composition.[6]

-

High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase HPLC system with a C18 column. A suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of trifluoroacetic acid or formic acid) would be developed to achieve good separation. Detection would be carried out using a UV detector at an appropriate wavelength.[5]

Potential Biological Activity and Applications in Drug Discovery

While there is no direct evidence for the biological activity of this compound, the structurally related 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS).[7] Overexpression of iNOS is implicated in various inflammatory diseases, making it a target for drug development.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates the general role of iNOS in a signaling pathway and the hypothetical point of intervention for a potential inhibitor.

Caption: Hypothetical inhibition of the iNOS pathway.

The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold in medicinal chemistry for the development of novel therapeutics. Further research is warranted to explore its potential applications.

References

- 1. cusabio.com [cusabio.com]

- 2. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethoxy-4-methylpyridin-3-amine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Ethoxy-4-methylpyridin-3-amine is not readily found in major chemical databases, and a specific CAS number has not been identified in the public domain. The following information, including identifiers, experimental protocols, and biological activity, is based on established chemical principles and data from structurally related compounds. This guide is intended for informational and research purposes only.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not publicly available, we can infer its chemical identifiers and properties based on its structure.

Table 1: Inferred Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Canonical SMILES | CCOC1=C(C(=CC=N1)C)N |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Hypothetical Synthesis

The synthesis of this compound can be envisioned through a multi-step process, adapting established methods for the synthesis of substituted pyridines. A plausible synthetic route could start from a commercially available substituted pyridine.

Proposed Synthetic Pathway

A potential synthetic route could involve the nitration of a 2-alkoxy-4-methylpyridine, followed by the reduction of the nitro group to an amine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2-chloro-4-methyl-3-nitropyridine.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the crude 2-Ethoxy-4-methyl-3-nitropyridine by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 2-Ethoxy-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd-C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

Structurally similar compounds, particularly substituted 2-aminopyridines, have been investigated for a range of biological activities. For instance, certain 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[1][2] The overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases and cancer.

Hypothetical Signaling Pathway: iNOS Inhibition

Given the structural similarity to known iNOS inhibitors, it is plausible that this compound could act as an inhibitor of this enzyme. The binding of this compound to the active site of iNOS would block the conversion of L-arginine to L-citrulline and nitric oxide.

Caption: Hypothetical inhibition of the iNOS pathway.

Summary of Related Compounds

To provide context, the following table summarizes identifiers for structurally similar compounds found in public databases.

Table 2: Identifiers of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| 2-Ethoxy-4-aminopyridine | 89943-12-4 | C₇H₁₀N₂O |

| 3-Amino-4-ethoxypyridine | 1633-43-8 | C₇H₁₀N₂O |

| 2-Amino-4-methylpyridine | 695-34-1 | C₆H₈N₂ |

| 2-Chloro-3-amino-4-methylpyridine | 133627-45-9 | C₆H₇ClN₂ |

This guide provides a foundational understanding of this compound based on available chemical knowledge. Further experimental validation is necessary to confirm the properties and activities of this specific compound.

References

An In-depth Technical Guide to the Proposed Synthesis of 2-Ethoxy-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-Ethoxy-4-methylpyridin-3-amine, a novel substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthesis is designed based on established chemical principles and analogous reactions found in the scientific literature. This document provides a detailed experimental protocol for the proposed multi-step synthesis, quantitative data for a key reaction step, and visualizations of the synthetic pathway and workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-methyl-3-nitropyridine. The key strategic steps involve the introduction of a hydroxyl group at the 2-position via N-oxidation and subsequent rearrangement, followed by etherification to install the ethoxy group, and finally, reduction of the nitro group to the desired amine.

A logical workflow for this synthesis is depicted below:

Caption: Proposed synthetic workflow for this compound.

The detailed reaction scheme is as follows:

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the proposed synthesis.

Step 1: Synthesis of 4-methyl-3-nitropyridine-N-oxide

-

Materials: 4-methyl-3-nitropyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure: To a solution of 4-methyl-3-nitropyridine (1.0 eq) in DCM, add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography.

Step 2 & 3: Synthesis of 2-hydroxy-4-methyl-3-nitropyridine

-

Materials: 4-methyl-3-nitropyridine-N-oxide, acetic anhydride, hydrochloric acid.

-

Procedure: Heat a solution of 4-methyl-3-nitropyridine-N-oxide (1.0 eq) in acetic anhydride at reflux for 4-6 hours. After cooling, carefully add water to quench the excess acetic anhydride. Add concentrated hydrochloric acid and heat the mixture at reflux for an additional 2-3 hours to effect hydrolysis. Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-hydroxy-4-methyl-3-nitropyridine.

Step 4: Synthesis of 2-ethoxy-4-methyl-3-nitropyridine

-

Materials: 2-hydroxy-4-methyl-3-nitropyridine, ethyl iodide, potassium carbonate, acetone.

-

Procedure: To a suspension of 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add ethyl iodide (1.5 eq). Heat the mixture at reflux for 8-12 hours, monitoring by TLC. After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 2-ethoxy-4-methyl-3-nitropyridine.

Step 5: Synthesis of this compound

-

Materials: 2-ethoxy-4-methyl-3-nitropyridine, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethyl acetate.

-

Procedure: To a solution of 2-ethoxy-4-methyl-3-nitropyridine (1.0 eq) in ethyl acetate, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C. After the addition, allow the reaction to stir at room temperature for 4-6 hours. Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final product, this compound.

Quantitative Data

The following table summarizes the expected inputs and outputs for a key step in the synthesis, the Williamson etherification to form 2-ethoxy-4-methyl-3-nitropyridine. The values are based on a hypothetical laboratory-scale reaction and typical yields for such transformations.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| Input | ||||

| 2-hydroxy-4-methyl-3-nitropyridine | 154.12 | 10.0 | 1.54 | - |

| Ethyl Iodide | 155.97 | 15.0 | 2.34 | - |

| Potassium Carbonate | 138.21 | 20.0 | 2.76 | - |

| Output | ||||

| 2-ethoxy-4-methyl-3-nitropyridine | 182.17 | 8.5 | 1.55 | 85 |

Logical Relationships in Synthesis

The successful synthesis of the target molecule is contingent on the careful execution of each step in the correct sequence. The logical flow is critical as the functional groups introduced in earlier steps influence the reactivity and outcome of subsequent reactions.

Caption: Logical dependencies in the synthetic route.

Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical literature and have not been experimentally validated. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Unraveling the Biological Role of 2-Ethoxy-4-methylpyridin-3-amine: A Review of Available Data

Researchers, scientists, and drug development professionals seeking information on the mechanism of action of 2-Ethoxy-4-methylpyridin-3-amine will find a notable absence of published data for this specific compound. Extensive searches of scientific literature and chemical databases have not yielded specific studies detailing its biological activity, molecular targets, or signaling pathways. The lack of available information prevents the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations as requested.

While no direct information is available for this compound, an examination of structurally related compounds can provide potential, though speculative, avenues for future research. It is crucial to emphasize that the biological activities of these related molecules are not directly transferable to this compound and should be considered for reference purposes only.

Insights from Structurally Related Pyridine Derivatives

A significant body of research exists for the closely related compound 2-amino-4-methylpyridine . This molecule has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS)[1].

The Role of 2-amino-4-methylpyridine as an iNOS Inhibitor

Inducible nitric oxide synthase is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various pathological conditions, including inflammation and septic shock.

Studies have shown that 2-amino-4-methylpyridine acts as a competitive inhibitor of the iNOS enzyme with respect to its substrate, arginine[1]. This inhibition leads to a reduction in the production of nitric oxide. The inhibitory activity of 2-amino-4-methylpyridine has been demonstrated in both in vitro enzyme assays and in vivo models of inflammation[1].

Key findings for 2-amino-4-methylpyridine include:

-

Potent inhibition of murine iNOS: In vitro studies using iNOS from mouse macrophage cells revealed a half-maximal inhibitory concentration (IC50) of 6 nM[1].

-

Selectivity for iNOS: While it also inhibits other NOS isoforms (nNOS and eNOS), 2-amino-4-methylpyridine displays a degree of selectivity for iNOS[1].

-

In vivo efficacy: Administration of 2-amino-4-methylpyridine has been shown to reduce nitric oxide production in animal models of inflammation[1].

The development of analogs of 2-amino-4-methylpyridine has been a subject of research, with a focus on creating PET tracers for imaging iNOS expression[2][3][4].

Potential, Unverified Mechanisms of Action

While the most well-documented mechanism for a closely related compound is iNOS inhibition, other pyridine derivatives have been investigated for different biological activities. For instance, some substituted pyridines have been explored for their potential as:

-

Antimicrobial agents: A study on derivatives of 2-chloro-6-ethoxy-4-acetylpyridine demonstrated their potential as antimicrobial agents[5]. However, this compound is structurally distinct from this compound.

-

Kinase inhibitors: The general class of pyridine derivatives is prevalent in kinase inhibitor drug discovery.

It is important to reiterate that these are broad observations for the wider class of pyridine-containing molecules and do not represent direct evidence for the mechanism of action of this compound.

Conclusion

At present, the mechanism of action of this compound remains uncharacterized in publicly available scientific literature. Consequently, the core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and detailed visualizations, cannot be met. Future research, including synthesis, biological screening, and mechanistic studies, is necessary to elucidate the pharmacological profile of this specific compound. The information available on the structurally related compound, 2-amino-4-methylpyridine, suggests that investigation into its potential as an iNOS inhibitor could be a logical starting point for such research. However, any assumptions about its activity based on structural similarity must be approached with caution and validated through rigorous experimental investigation.

References

- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. mdpi.com [mdpi.com]

In-depth Technical Guide on the Potential Biological Activity of 2-Ethoxy-4-methylpyridin-3-amine and its Analogue, 2-Amino-4-methylpyridine

Disclaimer: Publicly available scientific literature and databases lack specific data on the biological activity of 2-Ethoxy-4-methylpyridin-3-amine. To provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will focus on the well-characterized biological activities of the structurally related compound, 2-Amino-4-methylpyridine . This analogue serves as a relevant proxy, offering insights into the potential pharmacological properties that could be explored for this compound.

Executive Summary

This technical guide summarizes the known biological activities of 2-Amino-4-methylpyridine, a close structural analogue of this compound. The primary focus is on its potent inhibitory effects on inducible nitric oxide synthase (iNOS) and its secondary morphine-like analgesic properties. This document provides quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of aminopyridine compounds.

Quantitative Biological Activity Data

The primary and most potent biological activity identified for 2-Amino-4-methylpyridine is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. The compound has been evaluated against various NOS isoforms, demonstrating a degree of selectivity for iNOS.

Table 1: In Vitro Inhibitory Potency of 2-Amino-4-methylpyridine against Nitric Oxide Synthase (NOS) Isoforms

| Target Enzyme | Test System | IC50 Value | Reference |

| Murine NOS II (iNOS) | Enzyme activity derived from mouse RAW 264.7 cells | 6 nM | [1] |

| Human Recombinant NOS II (iNOS) | Recombinant human enzyme | 40 nM | [1] |

| Human Recombinant NOS I (nNOS) | Recombinant human enzyme | 100 nM | [1] |

| Human Recombinant NOS III (eNOS) | Recombinant human enzyme | 100 nM | [1] |

Table 2: In Vivo Efficacy of 2-Amino-4-methylpyridine in a Rat Model of Endotoxemia

| Efficacy Endpoint | Dosing Regimen | ED50 / ID50 Value | Reference |

| Inhibition of LPS-induced plasma nitrate increase | Intravenous infusion | ID50 = 0.009 mg/kg/min | [1] |

| Increase in mean arterial pressure (in untreated rats) | Intravenous infusion | ED50 = 0.060 mg/kg/min | [1] |

Detailed Experimental Protocols

In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the methodology to assess the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage cells (RAW 264.7). The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[2][3][4]

3.1.1 Materials

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant murine Interferon-gamma (IFN-γ)

-

Test compound (e.g., 2-Amino-4-methylpyridine)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

3.1.2 Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

-

Compound Treatment: Pre-treat the cells by replacing the medium with 100 µL of fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.[5][6]

-

Stimulation: Add LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 U/mL) to the wells to induce iNOS expression.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.[2]

-

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition of NO production against the log concentration of the compound.

In Vivo iNOS Inhibition in a Rat Model of Endotoxemia

This protocol outlines a method to evaluate the in vivo efficacy of an iNOS inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in rats. The primary endpoint is the reduction of plasma nitrate/nitrite (NOx) levels.[1][8][9]

3.2.1 Materials

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., 2-Amino-4-methylpyridine)

-

Anesthetic agents

-

Blood collection supplies (e.g., heparinized tubes)

-

Nitrate/Nitrite colorimetric assay kit

3.2.2 Procedure

-

Animal Acclimation: Acclimate rats to the experimental conditions for at least one week.

-

Induction of Endotoxemia: Administer LPS (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and iNOS expression.[9]

-

Compound Administration: Administer the test compound at various doses via the desired route (e.g., intravenous, intraperitoneal, or oral) at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).[1][8]

-

Blood Sampling: At a predetermined time after LPS administration (e.g., 6 hours), anesthetize the rats and collect blood samples via cardiac puncture into heparinized tubes.[8]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Nitrate/Nitrite Measurement: Measure the concentration of nitrate and nitrite in the plasma using a commercially available colorimetric assay kit, which typically involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by quantification with the Griess reagent.

-

Data Analysis: Compare the plasma NOx levels in the compound-treated groups to the LPS-only control group. Calculate the dose-dependent inhibition of NOx production to determine the in vivo efficacy (e.g., ID50).

Signaling Pathways and Mechanisms of Action

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway

2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine.[1] In inflammatory conditions, stimuli like LPS and IFN-γ activate intracellular signaling cascades in macrophages, leading to the transcriptional activation of the Nos2 gene and subsequent production of large amounts of NO. By inhibiting the iNOS enzyme, 2-Amino-4-methylpyridine blocks this surge in NO production.

Caption: LPS and IFN-γ induce iNOS expression via NF-κB and STAT1 signaling.

Proposed Mechanism for Analgesic Activity

2-Amino-4-methylpyridine has been reported to exhibit morphine-like analgesic effects. Studies suggest a complex mechanism involving an interaction with opiate receptors, which in turn modulates dopaminergic and serotonergic pathways. The compound shows a weak effect on type 1 opiate receptors (linked to dopaminergic mechanisms) but a high affinity for type 2 opiate receptors, which are associated with serotonergic pathways.[10] This suggests that its analgesic action may be mediated through the modulation of serotonin release, which then influences pain perception pathways.

Caption: Proposed analgesic mechanism via Type 2 opiate receptor activation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro screening of 2-Amino-4-methylpyridine for iNOS inhibitory activity.

Caption: Workflow for in vitro iNOS inhibition screening.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the comprehensive analysis of its close analogue, 2-Amino-4-methylpyridine, reveals a promising pharmacological profile. Its potent and selective inhibition of iNOS suggests potential therapeutic applications in inflammatory diseases. Furthermore, its unique analgesic mechanism warrants further investigation.

Researchers are encouraged to:

-

Synthesize and screen this compound using the protocols outlined in this guide to determine if the ethoxy substitution enhances potency, selectivity, or pharmacokinetic properties.

-

Conduct further studies to elucidate the precise molecular interactions between 2-Amino-4-methylpyridine and the iNOS active site.

-

Explore the analgesic properties in greater detail, including its effects on various pain models and its interaction with the broader opioidergic and monoaminergic systems.

This document provides a solid foundation for initiating research into this class of compounds and exploring their potential as novel therapeutic agents.

References

- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence that inducible nitric oxide synthase is involved in LPS-induced plasma leakage in rat skin through the activation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of action of 2-amino-4-methylpyridine, a morphine-like analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethoxy-4-methylpyridin-3-amine Derivatives and Analogs

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive research into the synthesis, biological activities, and experimental protocols for "2-Ethoxy-4-methylpyridin-3-amine" derivatives and analogs has revealed a significant gap in the current scientific literature. Despite a thorough search of public databases and scientific repositories, no specific data or publications pertaining directly to this class of compounds were identified. The information available primarily concerns structurally related but distinct chemical scaffolds, such as 2-Amino-4-methylpyridine and 3-Amino-2-chloropyridine derivatives.

This guide, therefore, aims to provide a comprehensive overview of a closely related and well-documented class of compounds: 2-Amino-4-methylpyridine derivatives . The methodologies and biological insights presented herein may serve as a valuable starting point and a strategic framework for the potential future investigation of the target this compound series.

Part 1: Synthesis of 2-Amino-4-methylpyridine Analogs

The synthesis of 2-Amino-4-methylpyridine analogs often involves multi-step reaction sequences. A common strategy for introducing substituents at the 6-position, a key site for modulating biological activity, is outlined below.

Experimental Protocol: Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues[1]

This protocol describes a general method for introducing alkyl and functionalized alkyl groups at the 6-position of the 2-Amino-4-methylpyridine core.

Step 1: Protection of the Amino Group

The 2-amino group is typically protected to prevent unwanted side reactions during subsequent steps. A common protecting group is 2,5-dimethylpyrrole.

Step 2: Lithiation and Alkylation

The protected 2-Amino-4-methylpyridine is lithiated at the 6-position using a strong base like n-butyllithium (n-BuLi). This is followed by the addition of an appropriate electrophile (e.g., an alkyl halide) to introduce the desired substituent.

-

Reaction Workflow:

Caption: General workflow for the synthesis of 6-substituted 2-amino-4-methylpyridine analogs.

Step 3: Deprotection

The protecting group is removed to yield the final 6-substituted 2-Amino-4-methylpyridine derivative. A common deprotection method involves refluxing with hydroxylamine hydrochloride in an ethanol/water mixture.[1]

Example: Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine [1]

A specific example is the synthesis of compound 9, a potential PET tracer.[1]

-

Protection: 2-Amino-4-methylpyridine is reacted with acetonylacetone to form the 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine.

-

Lithiation and Aldol Addition: The protected compound is treated with n-BuLi followed by acetaldehyde to yield 1-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol.

-

Fluorination: The hydroxyl group is replaced with fluorine using a fluorinating agent.

-

Deprotection: The 2,5-dimethylpyrrole group is removed with hydroxylamine hydrochloride to give 6-(2-fluoropropyl)-4-methylpyridin-2-amine.

Part 2: Biological Activity of 2-Amino-4-methylpyridine Analogs

Derivatives of 2-Amino-4-methylpyridine have been primarily investigated as inhibitors of inducible nitric oxide synthase (iNOS) .[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.

Signaling Pathway: Role of iNOS in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the expression of iNOS. This enzyme then produces large amounts of NO, contributing to inflammation and tissue damage.

Caption: Simplified signaling pathway of iNOS-mediated inflammation and its inhibition.

Quantitative Data: iNOS Inhibition

The inhibitory potency of 2-Amino-4-methylpyridine analogs against iNOS is typically determined using in vitro enzyme assays. The results are often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Structure | iNOS IC50 (nM) | Reference |

| 1 | 2-Amino-4-methylpyridine | Good Potency (non-selective) | [1] |

| 2 | 6-alkyl substituted analog | 28 | [1] |

| 9 | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Potent | [1][2] |

| 18 | 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | Potent | [2] |

| 20 | 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | Potent | [2] |

Note: Specific IC50 values for compounds 9, 18, and 20 were not explicitly provided in the abstracts, but they were identified as having the greatest potential among the synthesized series.[1][2]

Part 3: Experimental Protocols for Biological Evaluation

In Vitro iNOS Inhibition Assay

The ability of the synthesized compounds to inhibit iNOS activity is assessed using a cell-free enzyme assay.

-

Experimental Workflow:

Caption: General workflow for an in vitro iNOS inhibition assay.

In Vivo Evaluation in an LPS-Induced Inflammation Model

The efficacy of promising inhibitors is often evaluated in animal models of inflammation. A common model involves the administration of lipopolysaccharide (LPS) to induce iNOS expression.

Protocol Outline: [2]

-

Animal Model: Mice are treated with LPS (e.g., intratracheally) to induce iNOS expression, particularly in the lungs.

-

Compound Administration: The radiolabeled ([18F]) 2-Amino-4-methylpyridine analog (e.g., [18F]9) is administered.

-

Biodistribution Studies: The uptake of the radiotracer in various organs is measured at different time points. Higher uptake in the lungs of LPS-treated mice compared to control mice indicates specific binding to iNOS.

-

Blocking Study: To confirm specificity, a known iNOS inhibitor (e.g., 1400W) is co-administered. A reduction in tracer uptake in the target organ confirms specific binding.

-

Imaging: Positron Emission Tomography (PET) can be used to visualize the accumulation of the radiotracer in vivo.

-

Confirmation of iNOS Expression: Western blot analysis of tissue samples (e.g., lungs) is performed to confirm the upregulation of iNOS protein in LPS-treated animals.

Conclusion and Future Directions

While a direct guide on this compound derivatives is not feasible due to the absence of published data, the extensive research on the closely related 2-Amino-4-methylpyridine scaffold provides a robust foundation for future explorations. The synthetic routes, particularly for substitution at the 6-position, and the established protocols for evaluating iNOS inhibitory activity can be adapted for the investigation of the novel ethoxy-substituted series. Future research should focus on developing a reliable synthetic pathway to the this compound core and subsequently exploring its derivatization and biological evaluation to determine if this scaffold holds therapeutic promise.

References

Spectroscopic Analysis of Substituted Pyridines: A Technical Guide for Researchers

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For substituted pyridines, ¹H and ¹³C NMR provide detailed information about the electronic environment of individual hydrogen and carbon atoms, respectively.

Expected ¹H NMR Data for a Substituted Pyridine

The ¹H NMR spectrum of a compound like 2-Amino-4-methylpyridine would exhibit distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents.

Table 1: Example ¹H NMR Data for 2-Amino-4-methylpyridine

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.81 | d | 5.2 |

| Aromatic CH | 6.37 | d | 1.5 |

| Aromatic CH | 6.20 | s | - |

| NH₂ | 4.68 | s (broad) | - |

| CH₃ | 2.16 | s | - |

Data is illustrative and based on typical values for similar structures.[1]

Expected ¹³C NMR Data for a Substituted Pyridine

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of substituents.

Table 2: Example ¹³C NMR Data for 2-Amino-4-methylpyridine

| Assignment | Chemical Shift (ppm) |

| Aromatic C-NH₂ | 158.9 |

| Aromatic C-CH₃ | 148.8 |

| Aromatic CH | 147.9 |

| Aromatic CH | 112.9 |

| Aromatic CH | 106.3 |

| CH₃ | 21.2 |

Data is illustrative and based on typical values for similar structures.

Experimental Protocol for NMR Spectroscopy

A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. The spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, spectra are typically acquired with 16-32 scans. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary amine-substituted pyridine, key vibrational modes include N-H stretching and bending, C-N stretching, and aromatic C-H and C=C stretching.

Table 3: Expected IR Absorption Bands for a Primary Aromatic Amine

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Asymmetric Stretch | 3400-3300 | Medium |

| N-H (Primary Amine) | Symmetric Stretch | 3330-3250 | Medium |

| N-H (Primary Amine) | Bending (Scissoring) | 1650-1580 | Medium |

| C-N (Aromatic Amine) | Stretch | 1335-1250 | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

This is a generalized table based on established IR correlation charts.[2]

Experimental Protocol for IR Spectroscopy

The IR spectrum can be recorded using several techniques. For solid samples, the KBr pellet method is common, where a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of solid or liquid samples with minimal preparation. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for 2-Amino-4-methylpyridine

| Ion | m/z (Calculated) | m/z (Observed) |

| [M]⁺ (Molecular Ion) | 108.0687 | 108.1411 |

| [M+H]⁺ | 109.0765 | - |

Observed m/z can vary slightly based on the ionization method and instrument calibration.[3][4][5]

Experimental Protocol for Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺, which directly gives the molecular weight. EI is a higher-energy technique that leads to fragmentation of the molecule, providing structural information. The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of novel substituted pyridines like 2-Ethoxy-4-methylpyridin-3-amine. While specific data for this exact molecule is not currently available in the public domain, the principles, expected data, and experimental methodologies outlined in this guide, using 2-Amino-4-methylpyridine as an exemplar, provide a robust framework for researchers in the field of drug discovery and development. The careful acquisition and interpretation of these spectroscopic data are essential for confirming the identity and purity of synthesized compounds, thereby ensuring the reliability of subsequent biological and pharmacological evaluations.

References

An In-depth Technical Guide on the Core Properties of 2-Ethoxy-4-methylpyridin-3-amine

Introduction

2-Ethoxy-4-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Understanding its solubility and stability is crucial for its handling, formulation, and development. This technical guide provides a summary of its likely physicochemical properties, drawing inferences from analogous compounds, and outlines standard experimental procedures for their determination.

Estimated Solubility Profile

The solubility of this compound is predicted to be influenced by its aromatic pyridine ring, the basic amino group, the ethoxy substituent, and the methyl group. The presence of the amino group suggests potential for hydrogen bonding and solubility in protic solvents. The ethoxy and methyl groups will contribute to its lipophilicity.

Based on the solubility of 2-amino-4-methylpyridine, which is reported to be freely soluble in water, DMF, and lower alcohols, a similar trend can be anticipated for this compound.[1] However, the ethoxy group may slightly decrease its aqueous solubility compared to a methoxy or a simple amino group due to increased lipophilicity.

Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent Class | Specific Solvent | Estimated Solubility | Rationale |

| Polar Protic | Water | Soluble | The amino and pyridine nitrogen atoms can form hydrogen bonds with water. |

| Methanol, Ethanol | Freely Soluble | "Like dissolves like" principle; the compound shares structural similarities with lower alcohols.[1] | |

| Polar Aprotic | Dimethylformamide (DMF) | Freely Soluble | DMF is a universal organic solvent capable of dissolving a wide range of compounds. 2-amino-4-methylpyridine is freely soluble in DMF.[1] |

| Acetonitrile | Soluble | Expected to be a suitable solvent for purification and analysis. | |

| Dichloromethane (DCM) | Soluble | Often used as a solvent for organic reactions and extractions involving similar compounds. | |

| Non-Polar | Toluene | Slightly Soluble | The aromatic nature of toluene may allow for some interaction with the pyridine ring. |

| Hexane, Petroleum Ether | Slightly Soluble | The overall polarity of the molecule is likely too high for significant solubility in aliphatic hydrocarbons, similar to 2-amino-4-methylpyridine.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a solid organic compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, hexane)

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any suspended solid particles.

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the shake-flask method for determining solubility.

Predicted Stability Profile

The stability of this compound will likely be influenced by temperature, light, and pH. Aromatic amines can be susceptible to oxidation and degradation under certain conditions.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Parameter | Predicted Stability | Rationale |

| Temperature | -20°C (Long-term) | Likely Stable | Low temperatures generally slow down degradation reactions. Many aromatic amines are stable when stored frozen.[2] |

| 4°C (Short-term) | Likely Stable | Refrigerated conditions are expected to preserve the compound for short periods.[2] | |

| Ambient (20-25°C) | Potential for Degradation | Exposure to room temperature may lead to slow degradation over time, particularly in the presence of light and oxygen. Some aromatic amines show reduced recovery at 20°C.[2] | |

| Elevated (>40°C) | Likely Unstable | Higher temperatures can accelerate oxidative and other degradation pathways. | |

| Light | Photostability | Potentially Unstable | Aromatic compounds, especially those with amino groups, can be susceptible to photodegradation. It is advisable to store the compound protected from light. |

| pH | Acidic (pH < 4) | Potentially Unstable | The amino group will be protonated. While this may increase water solubility, strongly acidic conditions can sometimes catalyze hydrolysis or other degradation reactions in related structures.[3] |

| Neutral (pH ~7) | Likely Stable | Expected to be the most stable pH range for the compound. | |

| Basic (pH > 9) | Likely Stable | The compound is expected to be relatively stable in basic conditions, though very high pH could promote other reactions. |

Experimental Protocol for Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions, following principles from ICH guidelines.[4]

Objective: To evaluate the stability of this compound under defined conditions of temperature, humidity, and light.

Materials:

-

This compound (solid or in solution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers (e.g., amber glass vials)

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

pH meter and buffers

Procedure:

-

Forced Degradation Study (Stress Testing):

-

Subject the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation, light) to identify potential degradation products and to develop a stability-indicating analytical method.[4]

-

-

Long-Term and Accelerated Stability Studies:

-

Place samples of the compound in appropriate containers and store them in stability chambers under the following conditions:

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[4]

-

-

Photostability Study:

-

Expose the compound to a specified intensity of light under controlled temperature. A control sample should be kept in the dark.

-

-

Analysis:

-

At each time point, analyze the samples using the validated stability-indicating HPLC method.

-

Assess for any changes in physical appearance (e.g., color, clarity).

-

Quantify the amount of the parent compound remaining and any significant degradation products formed.

-

Workflow for Stability Testing

Caption: A flowchart outlining the general process for conducting stability studies.

References

Navigating the Synthesis and Procurement of 2-Ethoxy-4-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Commercial Landscape of Related Pyridine Derivatives

While 2-Ethoxy-4-methylpyridin-3-amine is not directly available for purchase, a variety of structurally analogous compounds are commercially stocked. These derivatives can be valuable starting points for synthetic routes or as substitutes in research and development. The following table summarizes the availability of these related molecules from various suppliers.

| Compound Name | Supplier | CAS Number | Purity | Available Quantities |

| 2-Amino-4-methylpyridine | Sigma-Aldrich | 695-34-1 | 99% | Not Specified |

| 2-Amino-4-methylpyridine | Alkali Metals Ltd. | 695-34-1 | > 98.5% | 25kg |

| 2-chloro-3-amino-4-methylpyridine | Alkali Metals Ltd. | 133627-45-9 | Not Specified | Not Specified |

| 2-Ethoxy-5-methylpyridin-3-amine | Benchchem | 1538168-20-5 | Not Specified | Not Specified |

| 2-ethyl-4-methylpyridin-3-amine | Biosynth | 1849224-21-0 | Not Specified | Not Specified |

| 2-Isopropyl-4-methylpyridin-3-amine | ChemicalBook | 1698293-93-4 | 98%-99% | Not Specified |

| 2-Isopropyl-4-methylpyridin-3-amine | Sigma-Aldrich | 1698293-93-4 | Not Specified | Not Specified |

| 2-Ethoxy-4-methylpyridine-3-boronic acid | Cusabio | 1309982-61-3 | 95% | 0.1g |

Synthetic Pathways: The Hofmann Rearrangement Approach

The synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate that could potentially be modified to yield the target compound, can be achieved through a multi-step process culminating in a Hofmann rearrangement. The following experimental protocol is adapted from established patent literature.[1][2][3]

Experimental Protocol: Synthesis of 3-amino-2-chloro-4-methylpyridine[3]

-

Preparation of 2-chloro-4-methylpyridine-3-carboxamide: A solution of 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated H₂SO₄ is stirred at 100°C for one hour. The reaction mixture is then added to ice water, made alkaline with ammonium hydroxide, and extracted with ethyl acetate. The organic extract is dried, and the solvent is removed to yield a crystalline residue, which is recrystallized from ethyl acetate.

-

Hofmann Rearrangement to 3-amino-2-chloro-4-methylpyridine: A solution of 11.7 g (0.293 mole) of sodium hydroxide in 11 mL of water is stirred and cooled to 0°C. Bromine (14.2 g, 0.293 mole) is added dropwise while maintaining the temperature at approximately 0°C. To the resulting pale yellow solution, 13.2 g (0.077 mole) of 2-Chloro-4-methylnicotinamide is added in portions at 0-5°C. The ice bath is removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional 2 hours. The mixture is then cooled overnight, and the crystalline product is collected by filtration.

The following diagram illustrates the key steps in this synthetic workflow.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific signaling pathways or biological activities of this compound. Research into the biological effects of structurally similar compounds, such as 2-amino-4-methylpyridine analogues, has focused on their potential as inhibitors of inducible nitric oxide synthase (iNOS)[4]. Further investigation would be required to determine if this compound exhibits similar properties.

Conclusion

While this compound is not a commercially available catalog chemical, this guide provides researchers and drug development professionals with a comprehensive overview of available alternatives and a potential synthetic route. The provided data on related compounds and the detailed experimental protocol for a key intermediate offer a solid foundation for further research and custom synthesis efforts. As a novel compound, its biological activity and potential applications remain an open area for exploration.

References

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 2-Ethoxy-4-methylpyridin-3-amine: A Technical Guide for Researchers

An In-depth Exploration of a Novel Pyridine Derivative for Drug Discovery and Development

Abstract

2-Ethoxy-4-methylpyridin-3-amine is a novel pyridine derivative with significant therapeutic potential that remains largely unexplored in scientific literature. This technical guide provides a comprehensive overview of this compound, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. By analyzing data from structurally similar compounds, this document outlines a plausible synthetic pathway, predicts key chemical properties, and explores potential biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The specific arrangement of substituents on this heterocyclic core dictates the compound's physicochemical properties and biological functions. While extensive research has been conducted on various aminopyridine derivatives, this compound remains a notable exception, with no direct studies available in the public domain.

This whitepaper aims to bridge this gap by providing a detailed theoretical framework for the investigation of this compound. By leveraging established synthetic methodologies and drawing parallels from closely related analogues, we present a roadmap for its synthesis and characterization. Furthermore, we explore its potential as a therapeutic agent by examining the biological activities of similar compounds, particularly in the context of enzyme inhibition.

Chemical Properties and Data

Due to the absence of experimental data for this compound, this section provides a comparative analysis of the known properties of structurally related aminopyridine derivatives. This information is crucial for anticipating the characteristics of the target compound and for designing appropriate experimental protocols for its handling and analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99[1] | 230[1] | A known inhibitor of inducible nitric oxide synthase (iNOS).[2] |

| 2-Ethoxy-6-methylpyridin-4-amine | C₈H₁₂N₂O | 152.19 | Not available | Not available | A commercially available, structurally similar ether-substituted aminopyridine.[3] |

| 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | 62-64 | Not available | An important intermediate in the synthesis of pharmaceuticals. |

| 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C₉H₁₄N₂ | 150.22 | Not available | Not available | A commercially available analogue with a different alkyl substituent at the 2-position.[4] |

Table 1: Comparative Physicochemical Data of Related Aminopyridine Derivatives

Proposed Synthesis

A viable synthetic route to this compound can be conceptualized based on established pyridine chemistry. The most plausible approach involves the nitration of a suitable precursor followed by the reduction of the nitro group to the desired amine.

Synthetic Workflow

The proposed synthesis commences with the commercially available 2-chloro-4-methylpyridine. This starting material would first undergo ethoxylation, followed by nitration and subsequent reduction to yield the final product.